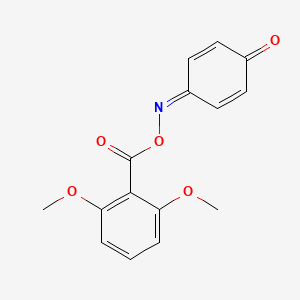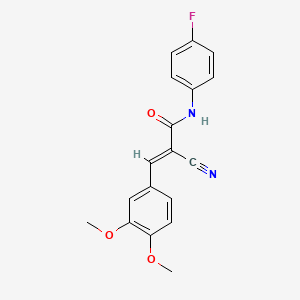
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as NTAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, this compound has been reported to possess potent anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. This makes it a valuable tool for studying various biochemical and physiological processes in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential area of focus is the development of novel this compound derivatives with improved pharmacological properties such as increased solubility and selectivity. Another area of interest is the investigation of the synergistic effects of this compound with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its high potency and selectivity towards its target enzymes and signaling pathways make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
合成法
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized by the reaction of 2-nitrobenzaldehyde and 1-tetralone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain this compound.
科学的研究の応用
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities in various in vitro and in vivo studies. This compound has also been reported to possess potent anti-oxidant and anti-cancer properties.
特性
IUPAC Name |
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(12-14-7-2-4-11-17(14)20(22)23)19-16-10-5-8-13-6-1-3-9-15(13)16/h2,4-5,7-8,10-11H,1,3,6,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDRCXNBIPRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)

![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)


![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
